

Comparative Analysis of 3,4-Dimethoxystyrene Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxystyrene

Cat. No.: B140838

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the binding affinities and potential therapeutic applications of novel **3,4-dimethoxystyrene** derivatives.

This guide provides a detailed comparison of a series of synthesized 3,4-dimethoxy- β -nitrostyrene derivatives, focusing on their potential as antimicrobial agents and inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various cellular signaling pathways. The data presented is based on a comprehensive study involving synthesis, antimicrobial screening, and molecular docking simulations.

Quantitative Data Summary

The following tables summarize the key quantitative data from the study, comparing the antimicrobial activity and molecular docking performance of the synthesized **3,4-dimethoxystyrene** derivatives.

Table 1: Antimicrobial Activity of 3,4-Dimethoxy- β -nitrostyrene Derivatives against *Candida albicans*

Compound ID	Derivative Structure	MIC (µg/mL)
1	3,4-dimethoxy-β-nitrostyrene	-
2	3,4-dimethoxy-β-methyl-β-nitrostyrene	-
3	3,4-dimethoxy-β-bromo-β-nitrostyrene	-
4	3,4-methylenedioxy-β-nitrostyrene	>128
5	3,4-methylenedioxy-β-methyl-β-nitrostyrene	128
6	3,4-methylenedioxy-β-bromo-β-nitrostyrene	32
7	3,4-ethylenedioxy-β-nitrostyrene	128
8	3,4-ethylenedioxy-β-methyl-β-nitrostyrene	32
9	3,4-ethylenedioxy-β-bromo-β-nitrostyrene	64

Note: MIC values represent the minimum inhibitory concentration required to inhibit the growth of *Candida albicans*. A lower MIC value indicates higher antifungal activity.[\[1\]](#)

Table 2: Molecular Docking Results of 3,4-Dimethoxy-β-nitrostyrene Derivatives against PTP1B

Compound ID	Derivative Structure	Binding Energy (kcal/mol)
1	3,4-dimethoxy- β -nitrostyrene	-7.65
2	3,4-dimethoxy- β -methyl- β -nitrostyrene	-7.99
3	3,4-dimethoxy- β -bromo- β -nitrostyrene	-7.81
4	3,4-methylenedioxy- β -nitrostyrene	-7.79
5	3,4-methylenedioxy- β -methyl- β -nitrostyrene	-8.14
6	3,4-methylenedioxy- β -bromo- β -nitrostyrene	-8.81
7	3,4-ethylenedioxy- β -nitrostyrene	-8.03
8	3,4-ethylenedioxy- β -methyl- β -nitrostyrene	-8.31
9	3,4-ethylenedioxy- β -bromo- β -nitrostyrene	-8.23

Note: Binding energy values were calculated using Autodock 4.2. A lower (more negative) binding energy indicates a stronger and more favorable interaction between the ligand and the PTP1B receptor.[\[1\]](#)

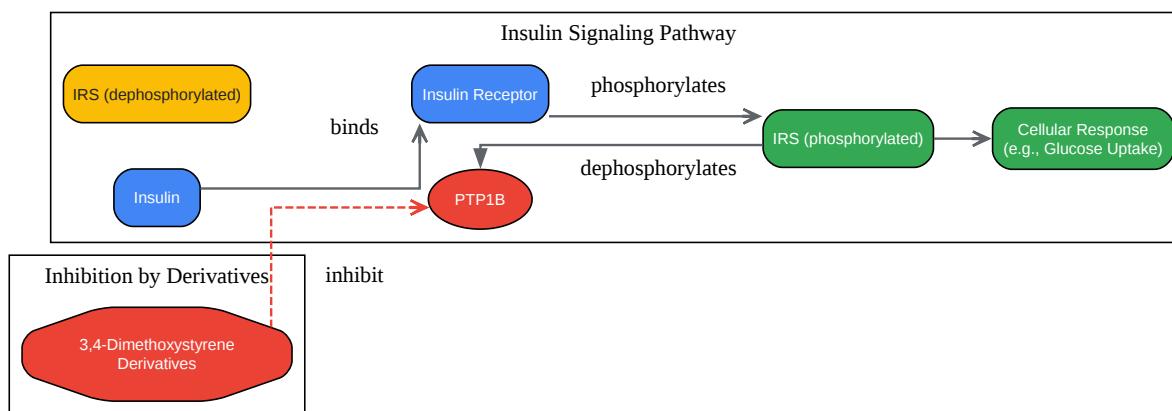
Experimental Protocols

Synthesis of 3,4-Dimethoxy- β -nitrostyrene Derivatives:

The derivatives were synthesized via a nitroaldol (Henry) reaction. For example, to synthesize compound 9 (3,4-methylenedioxy- β -bromo- β -nitrostyrene), a mixture of 3,4-methylenedioxybenzaldehyde (11 mmol) and bromo-nitromethane (30 mmol) with ammonium acetate (18 mmol) in glacial acetic acid (4 mL) was reacted to yield brown crystals.[\[1\]](#)

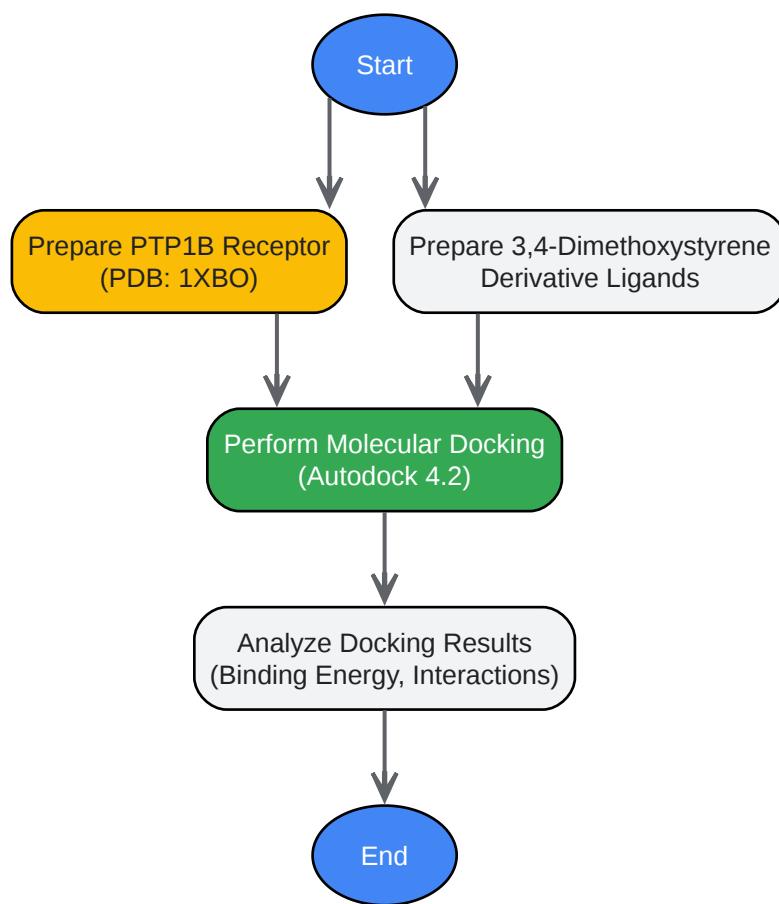
Antimicrobial Activity Assay:

The minimum inhibitory concentration (MIC) of the synthesized compounds against *Candida albicans* was determined to evaluate their antifungal activity.[\[1\]](#)


Molecular Docking Simulation:

Molecular docking studies were performed to investigate the interaction between the 3,4-dimethoxy- β -nitrostyrene derivatives and the PTP1B enzyme. The study aimed to understand the binding modes and energies of these compounds within the active site of PTP1B.

The docking analysis was carried out using Autodock 4.2. The results indicated that the derivatives form hydrogen bonds with key amino acid residues, Ser216 and Arg221, within the active site of PTP1B.[\[2\]](#) Compound 6, 3,4-ethylenedioxy- β -bromo- β -nitrostyrene, was identified as the most promising potential PTP1B inhibitor with the lowest binding energy of -8.81 kcal/mol. This compound formed four hydrogen bonds with Arg221 and one with Gly216.[\[1\]](#)


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PTP1B and a general workflow for the molecular docking study.

[Click to download full resolution via product page](#)

Caption: PTP1B's role in insulin signaling and its inhibition.

[Click to download full resolution via product page](#)

Caption: Molecular docking experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]
- To cite this document: BenchChem. [Comparative Analysis of 3,4-Dimethoxystyrene Derivatives in Molecular Docking Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140838#molecular-docking-studies-of-3-4-dimethoxystyrene-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com